molecular formula C14H14N4O3S B2959120 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide CAS No. 2034402-95-2

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide

Cat. No.: B2959120
CAS No.: 2034402-95-2
M. Wt: 318.35
InChI Key: QCYGFFWQRSUURM-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide is a synthetic organic compound featuring a 1,2,5-thiadiazole core functionalized with a picolinamide group. The 1,2,5-thiadiazole heterocycle and its derivatives are recognized in medicinal chemistry as privileged structures due to their versatile biological activities and ability to serve as bioisosteres for pyrimidine and other aromatic rings . This molecular architecture, particularly the sulfone (dioxido) group on the thiadiazole ring, contributes to significant electronic characteristics and potential for diverse molecular interactions. Compounds containing the 1,2,5-thiadiazole scaffold are frequently investigated in pharmaceutical and agrochemical research for their potential biological properties. While the specific biological profile of this compound requires further investigation, related structures have been explored for various applications, including as kinase inhibitors in therapeutic development . This product is provided as a high-purity solid for research purposes. It is intended for use in chemical synthesis, as a building block in drug discovery programs, or for biochemical screening in vitro. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a key intermediate in the synthesis of more complex molecules. Intended Use and Handling: This product is supplied for laboratory research use only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. The compound should be stored under conditions recommended for stable organic molecules, typically at room temperature or refrigerated, and protected from light and moisture.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-17-12-7-6-10(9-13(12)18(2)22(17,20)21)16-14(19)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGFFWQRSUURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,3,5]thiadiazol-5-yl)picolinamide typically involves multiple steps, starting with the formation of the thiadiazole core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: The compound may be investigated for its pharmacological effects, including its potential as a drug candidate.

  • Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is often required to fully understand its mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Benzo[c]thiadiazole Core) Key Functional Groups
This compound (Target) C₁₃H₁₄N₄O₃S* ~318.34 1,3-dimethyl, 5-picolinamide Sulfone, pyridine-2-carboxamide
(E)-N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide C₁₃H₁₇N₃O₃S 295.36 1,3,6-trimethyl, 5-but-2-enamide Sulfone, α,β-unsaturated amide
3-(Trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide C₁₇H₁₆F₃N₃O₄S 415.4 1,3,6-trimethyl, 5-(3-CF₃O-benzamide) Sulfone, trifluoromethoxy, benzamide
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA) C₁₀H₁₃N₃S 207.29 Unsubstituted core, 5-(N-methylprop-2-amine) Amine (bioisostere of MDMA)

*Estimated based on structural analysis.

Key Observations:

Substituent Effects on Molecular Weight and Polarity:

  • The trifluoromethoxy-benzamide derivative has the highest molecular weight (415.4) due to its bulky substituent, while TDMA is the lightest (207.29) with minimal substitution.
  • The target compound’s picolinamide group introduces a pyridine ring, enhancing polarity compared to TDMA’s aliphatic amine.

The trifluoromethoxy group in adds strong electron-withdrawing and lipophilic character, which may enhance blood-brain barrier penetration compared to the target compound’s pyridine-based amide .

Pharmacological and Functional Insights

  • Bioisosteric Potential: TDMA acts as a bioisostere of MDMA, suggesting that benzo[c]thiadiazole derivatives may mimic phenethylamine pharmacophores in CNS applications. The target compound’s picolinamide group could shift activity toward kinase inhibition or adenosine receptor modulation.
  • Macrofilaricidal Activity: ’s 1,2,4-thiadiazole derivative highlights the importance of heterocycle choice; benzo[c]thiadiazoles may exhibit distinct bioactivity due to their fused aromatic system .

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
  • Picolinamide Moiety : An amide derivative of picolinic acid that enhances the compound's solubility and biological activity.

Biological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that various thiadiazole compounds possess significant antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. This activity is attributed to the ability to induce apoptosis and inhibit cell proliferation .
  • Inhibition of Enzymes : Thiadiazoles are known to inhibit key enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. In vitro studies have highlighted the potential of these compounds as MAO inhibitors, which could be beneficial in treating neurological disorders .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • MAO Inhibition Study :
    • A study synthesized various thiadiazole derivatives and tested their inhibitory effects on MAO-A and MAO-B enzymes. Compound 6b showed an IC50 value of 0.060 ± 0.002 μM against MAO-A, indicating potent inhibitory activity .
    CompoundIC50 (μM)Mechanism
    6b0.060 ± 0.002Competitive inhibition
    6c0.241 ± 0.011Competitive inhibition
    Moclobemide0.031Reference inhibitor
  • Antimicrobial Activity Assessment :
    • Another study evaluated a series of thiadiazoles for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity .

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